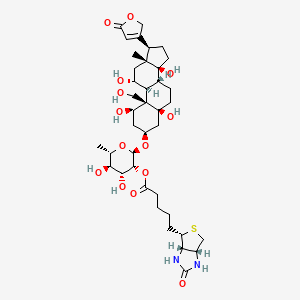
Biotinoyl Ouabain
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinoyl Ouabain is a biotin derivative that incorporates the sugar moiety of ouabain. Ouabain is a well-known cardioactive glycoside, traditionally used for its effects on the cardiovascular system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotinoyl Ouabain typically involves the chemical biotinylation of ouabain. Chemical biotinylation is a widely used method that involves the use of chemical reagents to attach biotin molecules to specific functional groups on the ouabain molecule . The reaction conditions often include the use of solvents and catalysts to facilitate the biotinylation process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography to isolate this compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: Biotinoyl Ouabain undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of biotinylated analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Biotinoyl Ouabain has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a probe to study the interactions of biotin with various proteins and enzymes. In biology, this compound is employed in cell labeling and tracking experiments, taking advantage of the strong affinity between biotin and avidin/streptavidin .
In medicine, this compound is explored for its potential therapeutic effects, particularly in cardiovascular research. The compound’s ability to inhibit the Na+/K±ATPase membrane pump makes it a valuable tool for studying cardiac function and developing treatments for heart diseases . Additionally, this compound is used in industrial applications, such as the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of Biotinoyl Ouabain is primarily attributed to its inhibition of the Na+/K±ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin . The compound also affects the electrical activity of cells, influencing processes such as depolarization and action potential duration.
At the molecular level, this compound interacts with specific subunits of the Na+/K±ATPase, triggering a cascade of intracellular signaling pathways. These pathways involve various proteins and enzymes, including the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase (ERK) pathway .
Vergleich Mit ähnlichen Verbindungen
Biotinoyl Ouabain is unique due to its combination of biotin and ouabain properties. Similar compounds include other biotinylated derivatives and cardioactive glycosides such as digoxin and digitoxin . While these compounds share some similarities in their mechanisms of action, this compound stands out for its dual functionality, making it a versatile tool in scientific research.
List of Similar Compounds:Eigenschaften
Molekularformel |
C39H58N2O14S |
|---|---|
Molekulargewicht |
810.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-2-[[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C39H58N2O14S/c1-18-31(47)32(48)33(55-27(45)6-4-3-5-25-30-23(16-56-25)40-35(49)41-30)34(53-18)54-20-12-26(44)38(17-42)29-22(7-9-37(38,50)13-20)39(51)10-8-21(19-11-28(46)52-15-19)36(39,2)14-24(29)43/h11,18,20-26,29-34,42-44,47-48,50-51H,3-10,12-17H2,1-2H3,(H2,40,41,49)/t18-,20-,21+,22+,23-,24+,25-,26+,29+,30-,31-,32+,33+,34-,36+,37-,38+,39-/m0/s1 |
InChI-Schlüssel |
HUSNBTTVSJWQFD-WGYSOEKASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCCC7C8C(CS7)NC(=O)N8)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


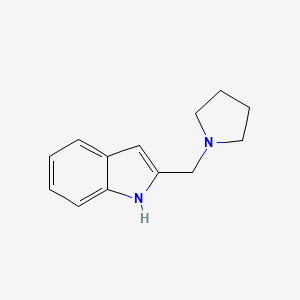
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
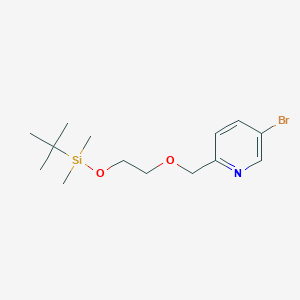
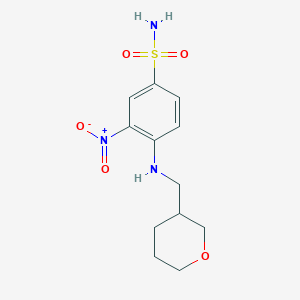
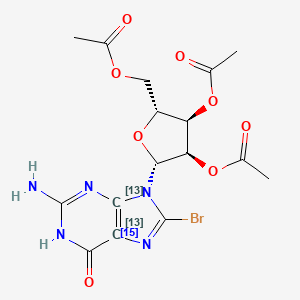
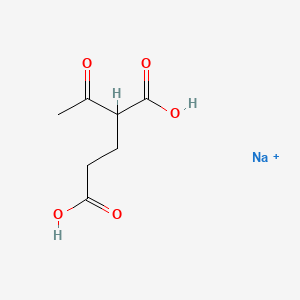
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
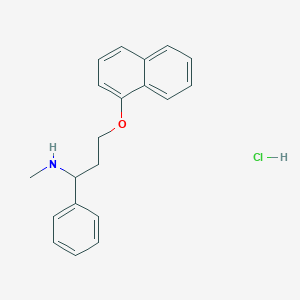
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
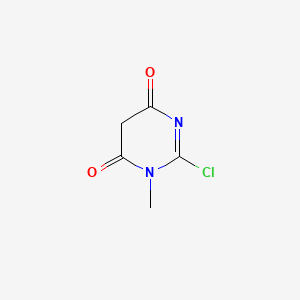
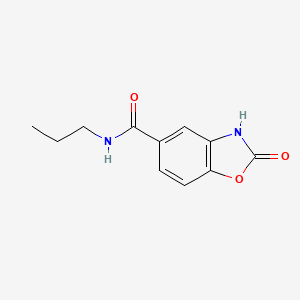
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
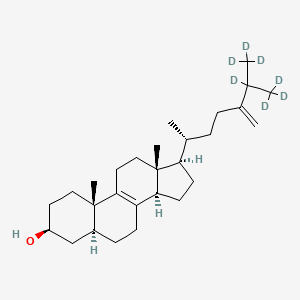
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
